6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound with significant implications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 388.13 g/mol. The compound is characterized by the presence of an imidazo[1,2-a]pyridine core, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.
This compound is classified under imidazopyridines, a group known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The compound's unique structure, featuring both iodine and trifluoromethyl groups, enhances its potential as a drug candidate by influencing its electronic properties and reactivity.
The synthesis of 6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can be achieved through several methods, primarily involving the condensation of 2-aminopyridine derivatives with various electrophiles. A notable approach includes the Groebke–Blackburn–Bienaymé three-component reaction, which effectively synthesizes imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides. This method allows for the introduction of diverse substituents at different positions on the imidazopyridine scaffold .
An alternative synthetic route involves the use of metal-free catalysts, which have gained attention due to their ecological advantages. Recent advancements highlight the use of perchloric acid or p-toluene sulfonic acid as effective catalysts for these reactions, promoting high yields under mild conditions .
The molecular structure of 6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine features a fused bicyclic system consisting of an imidazole ring and a pyridine ring. The presence of iodine at the 6-position and a trifluoromethyl group at the 3-position on the phenyl ring significantly influence its chemical behavior.
Key structural data include:
The compound can participate in various chemical reactions typical for imidazopyridines. These include electrophilic aromatic substitution due to the electron-withdrawing trifluoromethyl group, as well as nucleophilic substitutions facilitated by the iodine atom.
Additionally, the compound can undergo cyclization reactions when treated with appropriate reagents, leading to derivatives that may exhibit enhanced biological activity. For example, reactions involving N-bromosuccinimide or other halogenating agents can introduce further functional groups into the structure .
The mechanism of action for compounds like 6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine often involves interaction with biological targets such as enzymes or receptors. The imidazopyridine core can mimic natural substrates or inhibitors, allowing it to bind effectively to target sites.
Studies have shown that modifications at specific positions on the imidazopyridine scaffold can lead to variations in selectivity and potency against specific biological targets. For instance, substituents like trifluoromethyl groups can enhance lipophilicity and improve membrane permeability, thereby increasing bioavailability .
The physical properties of 6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine include:
Chemical properties include:
The primary applications of 6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine lie in medicinal chemistry as potential drug candidates. Research indicates that derivatives of this compound may possess significant activity against various pathogens including bacterial strains responsible for tuberculosis. Furthermore, its unique structural features make it a candidate for further development in therapies targeting cancer and inflammatory diseases.
The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry due to its versatile drug-like properties and broad-spectrum biological activities. This fused bicyclic 5-6 heterocyclic system combines the imidazole and pyridine rings, conferring favorable physicochemical characteristics including improved solubility, metabolic stability, and the ability to form diverse non-covalent interactions with biological targets [1] [5]. The scaffold's significance is evidenced by its presence in multiple marketed drugs: Zolpidem (sedative-hypnotic), Alpidem (anxiolytic), Olprinone (cardiotonic), and Zolimidine (gastroprotective agent) [1] [3].
Pharmacologically, imidazo[1,2-a]pyridine derivatives exhibit an extraordinary range of activities, including anticancer, antimicrobial, antiviral, antitubercular, antidiabetic, and anti-inflammatory effects [5] [9]. This structural versatility enables strategic modifications at C2, C3, C6, and N1 positions, facilitating fine-tuning of target affinity and selectivity. For instance, C2 aryl substitutions enhance planararity for π-π stacking interactions with aromatic residues in enzyme binding pockets, while C3 modifications influence electronic distribution and hydrogen-bonding capacity [3] [8]. The scaffold's "drug prejudice" status stems from its balanced logP values (typically 2-4), moderate molecular weights (<400 Da for most derivatives), and presence of hydrogen bond acceptors—critical factors for oral bioavailability and blood-brain barrier penetration [1] [5].
Table 1: Bioactive Imidazo[1,2-a]pyridine Derivatives and Their Therapeutic Applications
Compound Name | Substituents | Biological Activity | Clinical Status |
---|---|---|---|
Zolpidem | C2: 4-Methylphenyl; C6: Methyl | GABA_A receptor agonist | Marketed (Insomnia) |
Olprinone | C2: Methyl; C6: Carbonyl | PDE3 inhibitor | Marketed (Heart failure) |
Q203 (Telacebec) | C2: Adamantyl; C6: Amide | QcrB inhibitor (Antitubercular) | Phase II Clinical Trials |
6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine | C2: 3-CF3-phenyl; C6: Iodo | Antimycobacterial lead | Preclinical Research |
Halogen atoms—particularly iodine—and trifluoromethyl groups serve as critical structural elements for optimizing the pharmacokinetic and pharmacodynamic profiles of imidazo[1,2-a]pyridine derivatives. Iodination at the C6 position confers two principal advantages: 1) It provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, aminocarbonylation), enabling efficient derivatization; and 2) The iodine atom's large van der Waals radius enhances hydrophobic interactions with target proteins, improving binding affinity [2] [4]. As evidenced in Sigma-Aldrich's catalog entry for 6-Iodo-2-phenylimidazo[1,2-a]pyridine (CAS# 1267310-89-5), these iodo intermediates are commercially vital building blocks for anticancer and antimicrobial drug discovery [4].
The trifluoromethyl group (-CF₃) at meta positions on C2-aryl substituents profoundly influences molecular properties. Its strong electron-withdrawing nature reduces basicity of the imidazole nitrogen, enhancing metabolic stability against cytochrome P450 oxidation. Additionally, -CF₃'s high lipophilicity (π=0.88) improves membrane permeability while its compact size minimizes steric disruption [7] [9]. Fluorine's quadrupole moment also facilitates orthogonal dipolar interactions with arginine, lysine, or histidine residues in binding sites. Notably, in kinase inhibitors like Ponatinib (which contains a trifluoromethylated imidazo[1,2-b]pyridazine scaffold), the -CF₃ group contributes to nanomolar target affinity through hydrophobic enclosure in the ATP-binding pocket [7].
Table 2: Effects of Halogen and Trifluoromethyl Substituents on Molecular Properties
Substituent | Electronic Effect | Lipophilicity (ΔlogP) | Biological Impact | Synthetic Utility |
---|---|---|---|---|
Iodo (C6) | Weak σ-donor | +1.12 | Enhanced hydrophobic binding; Radioimaging potential | Pd-catalyzed cross-coupling |
Trifluoromethyl (C2-aryl) | Strong -I effect | +0.88 | Improved metabolic stability; Membrane penetration | None (terminal group) |
Chloro (C6) | Moderate +R effect | +0.71 | Moderate affinity enhancement | SNAr reactions |
The specific compound 6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine integrates two strategically valuable modifications: an iodine atom at C6 and a 3-trifluoromethylphenyl group at C2. This combination synergistically enhances its potential as a multi-target therapeutic agent, particularly against infectious diseases and oncology targets. The iodine atom enables straightforward derivatization via palladium-catalyzed carbonylation, amination, or aryloxylation, as demonstrated in recent protocols for synthesizing imidazopyridine-based libraries [2] [8]. Meanwhile, the meta-trifluoromethylphenyl moiety augments bioavailability and target engagement through its combined electronic and steric effects [9].
In antimycobacterial research, this compound serves as a precursor to analogs targeting cytochrome bcc complex (QcrB)—a component of the electron transport chain essential for Mycobacterium tuberculosis viability. Recent studies indicate that 6-halo-imidazo[1,2-a]pyridines exhibit exceptional activity against drug-resistant TB strains (MIC₉₀: 0.07–0.14 μM against XDR-TB), with the iodine atom playing a dual role in both target binding and serving as a synthetic pivot for further optimization [6] [10]. Additionally, Schiff base derivatives synthesized from 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehydes demonstrate potent antibacterial activity against P. aeruginosa and E. coli, validating the scaffold's suitability for combating Gram-negative pathogens [9].
The compound's photophysical properties also enable applications in visible light-induced C–H functionalization. Under photocatalysis (e.g., Ir(ppy)₃ or organic dyes like rose bengal), the electron-deficient imidazopyridine ring undergoes regioselective C3-fluoroalkylation, phosphorylation, or arylation, facilitating rapid diversification without prefunctionalization [8]. This aligns with current medicinal chemistry priorities toward late-stage functionalization, accelerating the exploration of structure-activity relationships (SAR) around this privileged scaffold.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7